molecular formula C10H11ClN5O5PS B15088353 (4aR,6R,7R,7aS)-6-(6-Amino-8-chloro-9H-purin-9-yl)-2,7-dihydroxytetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinine-2-thione CAS No. 142754-27-6

(4aR,6R,7R,7aS)-6-(6-Amino-8-chloro-9H-purin-9-yl)-2,7-dihydroxytetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinine-2-thione

Cat. No.: B15088353
CAS No.: 142754-27-6
M. Wt: 379.72 g/mol
InChI Key: PJAHPRNGOHUYQD-QVRNUERCSA-N
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Description

The compound “(4aR,6R,7R,7aS)-6-(6-Amino-8-chloro-9H-purin-9-yl)-2,7-dihydroxytetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinine-2-thione” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from readily available precursors. The key steps may include:

    Formation of the purine base: This can be achieved through the condensation of appropriate amines and aldehydes under acidic or basic conditions.

    Introduction of the chloro group: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.

    Construction of the furodioxaphosphinine ring: This step may involve cyclization reactions using suitable diols and phosphorus-containing reagents under controlled conditions.

    Final assembly and purification: The final compound is obtained through a series of coupling reactions, followed by purification using techniques such as chromatography.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Scaling up the reactions: Using larger reactors and optimizing reaction conditions to maintain efficiency.

    Automation and control: Implementing automated systems to monitor and control reaction parameters.

    Purification and quality control: Employing advanced purification techniques and rigorous quality control measures to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The amino group can be reduced to form primary amines using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted purine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biochemical pathways and interactions.

    Medicine: Potential use as a therapeutic agent or drug precursor.

    Industry: Applications in the development of new materials or catalysts.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways.

    Interacting with nucleic acids: Affecting gene expression or replication processes.

    Participating in redox reactions: Influencing cellular oxidative stress and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (4aR,6R,7R,7aS)-6-(6-Amino-9H-purin-9-yl)-2,7-dihydroxytetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinine-2-thione
  • (4aR,6R,7R,7aS)-6-(8-Chloro-9H-purin-9-yl)-2,7-dihydroxytetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinine-2-thione

Uniqueness

The uniqueness of the compound lies in its specific combination of functional groups and ring structures, which confer distinct reactivity and potential applications. Compared to similar compounds, it may exhibit different binding affinities, reactivity profiles, and biological activities.

Properties

CAS No.

142754-27-6

Molecular Formula

C10H11ClN5O5PS

Molecular Weight

379.72 g/mol

IUPAC Name

(4aR,6R,7R,7aS)-6-(6-amino-8-chloropurin-9-yl)-2-hydroxy-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol

InChI

InChI=1S/C10H11ClN5O5PS/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-5(17)6-3(20-9)1-19-22(18,23)21-6/h2-3,5-6,9,17H,1H2,(H,18,23)(H2,12,13,14)/t3-,5-,6-,9-,22?/m1/s1

InChI Key

PJAHPRNGOHUYQD-QVRNUERCSA-N

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=NC=NC(=C4N=C3Cl)N)O)OP(=S)(O1)O

Canonical SMILES

C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3Cl)N)O)OP(=S)(O1)O

Origin of Product

United States

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